1-Ethynyl-3-methoxy-2-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-3-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-6-5-7-10(11-3)8(9)2/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUIHOVPHHFBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethynyl 3 Methoxy 2 Methylbenzene and Analogues
Established Synthetic Pathways to Ethynylbenzene Derivatives
The formation of the aryl-alkyne bond is a cornerstone of modern organic synthesis, with several reliable methods at the disposal of chemists.
Palladium-Catalyzed Cross-Coupling Strategies for Arylalkyne Formation
Palladium-catalyzed cross-coupling reactions are premier methods for constructing carbon-carbon bonds. rsc.orgnobelprize.org The Sonogashira coupling, in particular, is a widely used reaction that couples terminal alkynes with aryl or vinyl halides. numberanalytics.comwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnrochemistry.com The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide variety of functional groups. wikipedia.orgnrochemistry.com
The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex. nrochemistry.comnih.gov Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, the base, and the copper(I) salt. vedantu.com Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired arylalkyne and regenerates the palladium(0) catalyst. numberanalytics.comnrochemistry.com
Table 1: Key Features of the Sonogashira Coupling Reaction
| Feature | Description |
|---|---|
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) numberanalytics.com |
| Co-catalyst | Copper(I) salt (e.g., CuI) nrochemistry.com |
| Base | Amine (e.g., triethylamine, diethylamine) wikipedia.org |
| Reactants | Terminal alkyne and aryl/vinyl halide wikipedia.org |
| Conditions | Typically mild, room temperature wikipedia.orgnrochemistry.com |
Variations of the Sonogashira coupling have been developed to address specific challenges. For instance, copper-free Sonogashira protocols have been established to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). vedantu.comresearchgate.net
Alkyne Synthesis via Aldehyde Precursors and Related Approaches
Terminal alkynes can also be synthesized from aldehydes through one-carbon homologation reactions. The Corey-Fuchs reaction is a classic two-step method that converts an aldehyde into a terminal alkyne. wikipedia.orgjk-sci.comtcichemicals.com In the first step, the aldehyde reacts with carbon tetrabromide and triphenylphosphine (B44618) to form a 1,1-dibromoalkene. jk-sci.comalfa-chemistry.com This intermediate is then treated with a strong base, such as n-butyllithium, to induce elimination and form the terminal alkyne. jk-sci.comorganic-chemistry.org
Another important method is the Seyferth-Gilbert homologation, which provides a one-step route from an aldehyde to a terminal alkyne. tutorchase.comsynarchive.com This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) in the presence of a strong base. wikipedia.orgwordpress.com A popular modification, the Ohira-Bestmann modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which allows for the use of milder bases like potassium carbonate, broadening the substrate scope. wikipedia.orgwordpress.com
Table 2: Comparison of Aldehyde-to-Alkyne Synthesis Methods
| Method | Reagents | Key Features |
|---|
| Corey-Fuchs Reaction | 1. CBr₄, PPh₃ 2. n-BuLi | Two-step process, intermediate dibromoalkene can be isolated. tcichemicals.comorganic-chemistry.org | | Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate, strong base | One-step process. tutorchase.comsynarchive.com | | Ohira-Bestmann Modification | Dimethyl (1-diazo-2-oxopropyl)phosphonate, mild base | Milder conditions, broader substrate compatibility. wikipedia.orgwordpress.com |
Alternative Catalytic Systems for Ethynylation
While palladium catalysts are dominant, research into alternative catalytic systems continues to expand the toolkit for ethynylation reactions. Nickel-based catalysts, for example, have emerged as a powerful alternative for cross-coupling reactions. youtube.com Nickel catalysts can exhibit different reactivity and selectivity profiles compared to palladium, sometimes proving more effective for specific substrates. youtube.com However, nickel catalysis can be more complex, with multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) potentially involved in the catalytic cycle. youtube.com
Furthermore, the development of heterogeneous catalysts, where the catalyst is supported on a solid material, offers advantages in terms of catalyst recovery and reuse. rsc.org Palladium nanoparticles supported on materials like activated carbon or single-walled carbon nanotubes have been shown to be effective catalysts for cross-coupling reactions. rsc.org
Targeted Synthesis of 1-Ethynyl-3-methoxy-2-methylbenzene and Regioisomers
The synthesis of a specifically substituted ethynylbenzene like this compound requires careful consideration of precursor selection and reaction conditions to ensure the desired regioselectivity.
Precursor Selection and Rational Design for Substituted Ethynylbenzenes
The logical precursor for the synthesis of this compound via a Sonogashira coupling would be a halogenated derivative of 3-methoxy-2-methylbenzene. The choice of the halogen (iodine, bromine, or chlorine) is critical, as the reactivity in palladium-catalyzed couplings generally follows the order I > Br > Cl. nrochemistry.com Therefore, 1-iodo-3-methoxy-2-methylbenzene (B3251695) would be the most reactive precursor.
Alternatively, if a synthesis from an aldehyde is desired, the corresponding benzaldehyde, 3-methoxy-2-methylbenzaldehyde, would be the starting material for a Corey-Fuchs or Seyferth-Gilbert homologation. The synthesis of this aldehyde could be achieved through methods such as the benzylic oxidation of 2,6-dimethylanisole. organic-chemistry.org
The regiochemistry of the final product is dictated by the substitution pattern of the starting aromatic ring. Therefore, the synthesis of a specific regioisomer of ethynyl-methoxy-methylbenzene would necessitate starting with the corresponding isomer of the halogenated or aldehydic precursor. For instance, to synthesize 1-ethynyl-4-methoxy-2-methylbenzene, one would start with 1-iodo-4-methoxy-2-methylbenzene. sigmaaldrich.com
Optimization of Reaction Conditions for Site-Specific Functionalization
Achieving high yields and selectivity in the synthesis of substituted ethynylbenzenes often requires careful optimization of reaction conditions. numberanalytics.comnumberanalytics.com In the context of a Sonogashira coupling, several factors can be fine-tuned.
Solvent: The choice of solvent can significantly influence the reaction rate and outcome. lucp.net Polar aprotic solvents like DMF and THF are commonly used. numberanalytics.comlucp.net
Temperature: While many Sonogashira couplings proceed at room temperature, for less reactive substrates, heating may be necessary. nrochemistry.comnumberanalytics.com However, higher temperatures can also lead to increased side reactions. numberanalytics.com
Base: The choice and amount of the amine base can impact the reaction efficiency. wikipedia.org
Ligand: The nature of the phosphine (B1218219) ligand on the palladium catalyst can influence its stability and reactivity. numberanalytics.com Bulky and electron-rich ligands can sometimes improve catalytic activity for challenging substrates. numberanalytics.com
For aldehyde-to-alkyne transformations, the choice of base and reaction temperature are critical parameters to control, especially when dealing with sensitive functional groups. jk-sci.comwordpress.com The development of milder reaction conditions, such as in the Ohira-Bestmann modification, has greatly expanded the applicability of these methods. wikipedia.org
Reactivity and Reaction Pathways of 1 Ethynyl 3 Methoxy 2 Methylbenzene
Electrophilic Aromatic Substitution Patterns Governed by Substituent Effects
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) derivatives. wikipedia.org The rate and regioselectivity of such reactions on 1-Ethynyl-3-methoxy-2-methylbenzene are determined by the combined influence of the methoxy (B1213986), methyl, and ethynyl (B1212043) substituents. Substituents can be broadly classified as either activating or deactivating, and as ortho-, para- or meta-directing. unizin.orglibretexts.org
Methoxy Group (-OCH₃): The methoxy group at C3 is a powerful activating group. Through its resonance effect (+R), the oxygen atom donates lone-pair electron density to the aromatic ring, significantly increasing its nucleophilicity and stabilizing the cationic intermediate (arenium ion) formed during substitution. minia.edu.eg It is a strong ortho-, para-director.
Methyl Group (-CH₃): The methyl group at C2 is a weakly activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation, stabilizing the arenium ion. It is also an ortho-, para-director. libretexts.org
Ethynyl Group (-C≡CH): The ethynyl group at C1 is generally considered a weakly deactivating group. The sp-hybridized carbon atoms of the alkyne are more electronegative than the sp²-hybridized carbons of the benzene ring, leading to an electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic attack. It is typically a meta-director. unizin.org
The directing effects of these three groups must be considered in concert to predict the outcome of an electrophilic substitution reaction. The available positions for substitution are C4, C5, and C6.
Analysis of Substituent Effects on Available Positions:
| Position | Effect of -OCH₃ (at C3) | Effect of -CH₃ (at C2) | Effect of -C≡CH (at C1) | Combined Effect & Steric Hindrance | Predicted Outcome |
| C4 | Ortho (Activating) | Meta | Para (Activating) | Strongly activated by -OCH₃ and -CH₃. Steric hindrance from the adjacent -OCH₃ group is present. | Major Product . The powerful activating and directing effect of the methoxy group is expected to dominate. |
| C5 | Meta | Para (Activating) | Meta | Moderately activated by the -CH₃ group. Less sterically hindered than C6. | Minor Product. |
| C6 | Para (Activating) | Ortho (Activating) | Meta | Strongly activated by both -OCH₃ and -CH₃. However, it is sterically hindered by the adjacent bulky ethynyl group and the ortho-methyl group. | Minor Product or not formed due to significant steric hindrance. |
Based on this analysis, electrophilic attack is most likely to occur at the C4 position , which is strongly activated by the ortho-methoxy group and para-methyl group, despite some steric hindrance. The C6 position is also strongly activated but suffers from greater steric hindrance.
Cycloaddition Reactions Involving the Ethynyl Moiety
The carbon-carbon triple bond of the ethynyl group is an excellent participant in cycloaddition reactions. In these reactions, it can act as a 2π-electron component, reacting with other unsaturated systems to form new rings.
Diels-Alder Reactions: The alkyne can function as a dienophile in [4+2] cycloaddition reactions with a conjugated diene. The reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted 1,4-cyclohexadiene (B1204751) derivative. The reactivity of the alkyne as a dienophile is enhanced by the electron-withdrawing nature of the attached aromatic ring.
1,3-Dipolar Cycloadditions: The ethynyl group is also a highly effective dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, reaction with an azide (B81097) (R-N₃) would produce a triazole, while reaction with a nitrile oxide (R-CNO) would yield an isoxazole.
Illustrative Cycloaddition Reactions:
| Reaction Type | Reactant | Product Class |
| [4+2] Cycloaddition | 1,3-Butadiene | Substituted 1,4-Cyclohexadiene |
| [4+2] Cycloaddition | Cyclopentadiene | Substituted Bicyclic Alkene |
| [3+2] Cycloaddition | Benzyl Azide | 1,4-Disubstituted 1,2,3-Triazole |
| [3+2] Cycloaddition | Benzonitrile Oxide | 3,5-Disubstituted Isoxazole |
Palladium-Catalyzed Transformations and Derivatives
The terminal C-H bond of the ethynyl group is acidic and readily participates in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of more complex molecular architectures.
The most prominent of these is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction forms a new carbon-carbon bond between the alkyne carbon and the aryl/vinyl group. This compound is an ideal substrate for this reaction, allowing for the synthesis of a wide range of disubstituted alkynes.
Hypothetical Sonogashira Coupling Reactions:
| Coupling Partner (R-X) | Catalyst System | Base | Product |
| Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | 1-((3-Methoxy-2-methylphenyl)ethynyl)benzene |
| 4-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 1-((3-Methoxy-2-methylphenyl)ethynyl)-4-methylbenzene |
| 1-Iodonaphthalene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | 1-((3-Methoxy-2-methylphenyl)ethynyl)naphthalene |
| Vinyl Bromide | Pd(PPh₃)₄ / CuI | Et₃N | 1-Buten-3-ynyl-3-methoxy-2-methylbenzene |
Functionalization Strategies of the Alkyne and Aromatic Ring
Beyond the reactions already discussed, both the alkyne and the aromatic ring can be targeted for further functionalization.
Functionalization of the Alkyne:
Hydration: Acid-catalyzed hydration (often with HgSO₄) or oxymercuration-demercuration of the alkyne would follow Markovnikov's rule to produce the corresponding methyl ketone, 1-(3-methoxy-2-methylphenyl)ethanone.
Hydroboration-Oxidation: Anti-Markovnikov hydration using a borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide would yield the corresponding aldehyde, (3-methoxy-2-methylphenyl)acetaldehyde.
Formation of Acetylides: The terminal proton can be removed by a strong base (e.g., n-butyllithium or sodium amide) to form a lithium or sodium acetylide. This potent nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to extend the carbon chain.
Functionalization of the Aromatic Ring: As detailed in Section 3.1, the aromatic ring can be functionalized via electrophilic aromatic substitution. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (fuming H₂SO₄), and Friedel-Crafts acylation/alkylation would be directed primarily to the C4 position.
Oxidative and Halogenation Reactions of Ethynylbenzene Systems
The ethynyl and methyl groups are susceptible to oxidation, while both the alkyne and the aromatic ring can undergo halogenation.
Oxidation:
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond. Ozonolysis followed by a reductive workup would yield an α-keto acid, which could decarboxylate, while oxidation with hot, concentrated KMnO₄ would cleave the bond to give the corresponding carboxylic acid of the aromatic portion (3-methoxy-2-methylbenzoic acid).
Methyl Group Oxidation: Under vigorous conditions, the methyl group can also be oxidized to a carboxylic acid using reagents like KMnO₄ or chromic acid.
Halogenation:
Addition to Alkyne: Halogens such as chlorine (Cl₂) or bromine (Br₂) can add across the triple bond. The addition of one equivalent of the halogen would yield a dihaloalkene, while two equivalents would produce a tetrahaloalkane.
Aromatic Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), electrophilic halogenation will occur on the aromatic ring. As predicted in Section 3.1, the halogen will preferentially add to the C4 position. It is crucial to select the reaction conditions carefully to favor either addition to the alkyne or substitution on the ring.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.
Proton NMR (¹H NMR) Analysis of Aromatic, Alkyne, and Alkyl Protons
The ¹H NMR spectrum of 1-Ethynyl-3-methoxy-2-methylbenzene provides distinct signals corresponding to the different types of protons present in the molecule: aromatic, alkyne, and alkyl. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each proton.
The aromatic protons on the benzene (B151609) ring typically appear in the range of δ 6.5-8.0 ppm. The specific substitution pattern of the ring in this compound—with an ethynyl (B1212043) group, a methoxy (B1213986) group, and a methyl group—results in a unique splitting pattern for the three aromatic protons, dictated by their coupling with neighboring protons.
The single proton of the terminal alkyne group (the acetylenic proton) is expected to resonate in a characteristic region, typically around δ 2.5-3.5 ppm. This chemical shift is influenced by the magnetic anisotropy of the triple bond.
The protons of the methyl and methoxy groups give rise to sharp singlet signals in the upfield region of the spectrum. The methyl group attached to the aromatic ring is anticipated to appear around δ 2.0-2.5 ppm, while the methoxy group protons are typically found further downfield, around δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 8.0 | Multiplet |
| Alkyne-H | 2.5 - 3.5 | Singlet |
| Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The aromatic carbons exhibit signals in the downfield region, typically between δ 110 and 160 ppm. The carbons directly attached to the substituents (ethynyl, methoxy, and methyl groups) will have chemical shifts influenced by the electronic nature of these groups. The carbon bearing the methoxy group is expected to be the most downfield of the aromatic carbons due to the oxygen's deshielding effect.
The two carbons of the ethynyl group have characteristic chemical shifts in the range of δ 70-90 ppm. The terminal, sp-hybridized carbon atom typically appears at a slightly lower field than the internal sp-hybridized carbon.
The carbon of the methyl group will appear in the upfield region of the spectrum, usually between δ 15-25 ppm. The methoxy carbon is expected around δ 55-65 ppm.
¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 155 - 165 |
| Aromatic C-C | 110 - 140 |
| Alkyne C (internal) | 70 - 90 |
| Alkyne C (terminal) | 70 - 90 |
| Methoxy (-OCH₃) | 55 - 65 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₁₀O, HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass. The calculated exact mass for the molecular ion [M]⁺ is a key piece of data for confirming the identity of the compound.
HRMS Data for this compound
| Formula | Calculated Exact Mass [M]⁺ |
|---|
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the different functional groups present.
A sharp, strong absorption band corresponding to the C≡C triple bond stretch is expected around 2100-2140 cm⁻¹. The terminal ≡C-H bond will exhibit a sharp, strong stretching vibration at approximately 3300 cm⁻¹.
The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will produce a strong absorption band in the 1000-1300 cm⁻¹ range. The C-H bonds of the methyl and methoxy groups will have stretching vibrations in the 2850-3000 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyne | ≡C-H stretch | ~3300 |
| Alkyne | C≡C stretch | 2100 - 2140 |
| Aromatic | C-H stretch | >3000 |
| Alkyl | C-H stretch | 2850 - 3000 |
| Aromatic | C=C stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The aromatic ring in this compound, being a chromophore, will absorb UV light, leading to the promotion of electrons to higher energy orbitals. The conjugation of the ethynyl group with the benzene ring is expected to influence the wavelength of maximum absorption (λmax). Typically, benzene and its simple derivatives show two absorption bands: a strong E2-band around 200 nm and a weaker, fine-structured B-band around 255 nm. The presence of substituents will cause a bathochromic shift (a shift to longer wavelengths) of these bands.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. dntb.gov.ua DFT calculations are instrumental in predicting the geometric and electronic characteristics of compounds like 1-Ethynyl-3-methoxy-2-methylbenzene.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis can pinpoint the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.
Table 1: Frontier Molecular Orbital Properties
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. dntb.gov.ua It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the π-system of the ethynyl (B1212043) group and benzene (B151609) ring, indicating these as potential sites for electrophilic interaction.
Theoretical Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule, while the calculated NMR chemical shifts can help in the assignment of signals in the experimental spectrum.
Investigation of Donor-Acceptor Interactions and Electronic Effects of Substituents
The substituents on the benzene ring—ethynyl, methoxy, and methyl groups—exert significant electronic effects that influence the reactivity and properties of this compound. The methoxy group is a strong electron-donating group through resonance, while the methyl group is a weak electron-donating group through hyperconjugation. The ethynyl group can act as either an electron-donating or electron-withdrawing group depending on the reaction. Computational studies can quantify these electronic effects by analyzing charge distributions, dipole moments, and the energies of various molecular orbitals. This analysis provides a deeper understanding of the donor-acceptor interactions within the molecule and how they govern its chemical behavior.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Despite a comprehensive search of available scientific literature, no specific computational chemistry or theoretical studies focusing on the modeling of crystal packing and supramolecular interactions of this compound could be identified.
Consequently, detailed research findings, data tables, and specific computational models for this particular compound are not available in the public domain at this time. Research in computational chemistry often focuses on molecules with specific functional groups or those that are part of a larger study on structure-property relationships. It appears that this compound has not yet been the subject of such detailed computational analysis regarding its solid-state structure.
General computational methods used to study crystal packing and supramolecular interactions in similar substituted ethynylbenzene molecules often include:
Density Functional Theory (DFT): Used to optimize molecular geometry and calculate electronic properties that influence intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM): Employed to analyze the electron density to identify and characterize non-covalent interactions.
Natural Bond Orbital (NBO) Analysis: Utilized to investigate donor-acceptor interactions between molecules.
Hirshfeld Surface Analysis: A tool to visualize and quantify intermolecular contacts in a crystal structure.
Without experimental crystal structure data (e.g., from X-ray crystallography) or dedicated theoretical studies for this compound, it is not possible to provide specific details on its crystal packing arrangement or the nature and strength of its supramolecular interactions.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Building Block in Complex Molecule Synthesis
The reactivity of the ethynyl (B1212043) group is central to the application of 1-Ethynyl-3-methoxy-2-methylbenzene as a synthetic building block. This functional group serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling its incorporation into more complex molecular frameworks.
While specific examples detailing the direct conversion of this compound into chiral ligands or bioactive compounds are not extensively documented, the broader class of functionalized poly(phenylacetylene)s (PPAs) demonstrates the potential of such monomers. For instance, PPAs bearing chiral pendants, such as monosaccharide groups or cinchona alkaloids, have been synthesized to create polymers with helical structures. worldscientific.compku.edu.cn These helical polymers can exhibit catalytic activity, functioning as asymmetric organocatalysts. pku.edu.cn The synthesis of PPAs with pendant monosaccharides has also been explored for their biological properties. worldscientific.com
This established research suggests a viable pathway where this compound could first be functionalized, for example, by introducing a chiral auxiliary or a pharmacophore to the benzene (B151609) ring, and then either used in further synthetic steps or polymerized. The resulting molecules or macromolecules could adopt specific three-dimensional structures, such as a preferred helical sense, which is crucial for chiral recognition and biological activity. pku.edu.cn
The terminal alkyne of this compound is a versatile functional group for constructing cyclic structures through cycloaddition reactions. Arylalkynes are common substrates in various transformations that lead to the formation of both heterocyclic and polycyclic systems.
Key reaction types include:
[4+2] Cycloadditions (Diels-Alder Reactions): The ethynyl group can act as a dienophile in reactions with dienes to form substituted cyclohexadiene rings, which are precursors to a wide range of polycyclic aromatic and non-aromatic systems.
[3+2] Cycloadditions: This is a powerful method for constructing five-membered heterocycles. For example, the reaction of terminal alkynes with azides (the Huisgen cycloaddition, often catalyzed by copper to yield 1,2,3-triazoles) or with nitrile oxides (to form isoxazoles) is a cornerstone of click chemistry and modern synthetic methodology. researchgate.netresearchgate.net
Metal-Mediated Cycloadditions: Transition metals, particularly rhodium and nickel, can catalyze the cyclotrimerization of alkynes to form substituted benzene rings or co-cyclization with other unsaturated components like nitriles or other alkynes to create pyridines and other complex heterocycles. rsc.org
These synthetic strategies allow the rigid, linear structure of the ethynylbenzene core to be integrated into more complex, three-dimensional molecules, which is a fundamental goal in medicinal chemistry and materials science. researchgate.netclockss.org
Polymerization Chemistry of Arylalkynes
This compound belongs to the class of arylalkyne monomers that can undergo polymerization to produce poly(phenylacetylene) (PPA) derivatives. These conjugated polymers are of significant interest due to their optical, electronic, and physical properties.
The polymerization of phenylacetylene (B144264) and its derivatives can be achieved using various transition metal catalysts, with rhodium-based systems being particularly effective for producing highly stereoregular polymers. rsc.orgacs.orgresearchgate.net Specifically, the polymerization of 1-ethynyl-3-methoxybenzene using a cationic rhodium(I) catalyst, [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], has been shown to yield a polymer with a highly regular cis-transoidal configuration. rsc.org This high degree of stereoregularity is confirmed by NMR spectroscopy, which shows sharp, well-defined signals characteristic of a uniform polymer backbone structure. rsc.orgrsc.org The ability to control the polymer's stereochemistry is crucial as it directly influences the material's bulk properties, such as its ability to form ordered supramolecular structures. nih.gov
| Monomer | Substituent | Time (min) | Yield (%) | Mₙ (× 10⁶ g/mol) | Mₙ/Mₙ |
|---|---|---|---|---|---|
| Phenylacetylene | H | 5 | >99 | 1.12 | 1.8 |
| 1-Ethynyl-3-methoxybenzene | m-OMe | 10 | >99 | 1.15 | 1.7 |
| 1-Ethynyl-4-methoxybenzene | p-OMe | 30 | >99 | 1.70 | 1.9 |
| 1-(tert-Butyl)-4-ethynylbenzene | p-tBu | 15 | >99 | 2.72 | 1.8 |
| 1-Ethynyl-4-fluorobenzene | p-F | 5 | >99 | 0.74 | 1.6 |
The electronic nature and position of substituents on the phenyl ring significantly affect the rate of polymerization and the activity of the rhodium catalyst. rsc.org Research comparing various substituted phenylacetylenes reveals a clear trend related to the substituent's electron-donating or electron-withdrawing character.
Electronic Effects: Phenylacetylene derivatives with electron-withdrawing groups (e.g., p-F) polymerize faster than those with electron-donating groups (e.g., p-OMe, p-tBu). rsc.org
Positional Effects: The polymerization of the meta-substituted monomer, 1-ethynyl-3-methoxybenzene, is notably faster than its para-substituted counterpart, 1-ethynyl-4-methoxybenzene. rsc.org
These findings suggest that the reaction mechanism involves an electrophilic attack on the monomer, which is slowed by electron-donating groups that increase the electron density on the alkyne. The catalyst's performance is also sensitive to the steric and electronic properties of its ligands, with more sterically demanding ligands sometimes leading to higher catalytic activity. acs.orgbeilstein-journals.org
A key challenge in polymer chemistry is achieving ultra-high molecular weights (UHMW, Mₙ ≥ 10⁶ g/mol ), as this often leads to enhanced material properties. Using a specific rhodium(I) catalyst with an N-functionalized hemilabile phosphine (B1218219) ligand, the polymerization of 1-ethynyl-3-methoxybenzene has successfully produced megadalton-scale poly(phenylacetylene). rsc.org
The resulting poly(1-ethynyl-3-methoxybenzene) was found to have a number-average molecular weight (Mₙ) of 1.15 x 10⁶ g/mol (1.15 megadaltons) with a polydispersity index (Mₙ/Mₙ) of 1.7. rsc.org This achievement places the polymer firmly in the UHMW category. The synthesis of such large, well-defined conjugated polymers is significant for developing advanced materials with superior mechanical strength and processing characteristics for applications in fields like membrane separations and optoelectronics. rsc.orgosti.gov
Development of Advanced Materials
The combination of a rigid phenylacetylene backbone, which provides structural integrity and electronic conjugation, with the specific electronic and steric effects of the methoxy (B1213986) and methyl substituents, makes this compound a versatile precursor for a new generation of advanced materials.
Design of Molecular Wires and Electron-Conducting Systems
Oligo(phenylene ethynylene)s (OPEs) are archetypal molecular wires, and their electrical conductance is intricately linked to their molecular structure, including length, connectivity, and the nature of any substituents. rsc.orgrsc.org The incorporation of this compound into OPE chains is anticipated to modulate their electron-conducting properties. The methoxy group, being an electron-donating substituent, can increase the electron density of the aromatic ring, potentially enhancing the conductivity of the molecular wire. Conversely, the ortho-methyl group introduces steric hindrance, which could influence the planarity of the OPE backbone. The degree of planarity is a critical factor, as a more planar conformation generally leads to better π-orbital overlap and, consequently, higher conductivity. nih.gov The interplay between the electronic effects of the methoxy group and the steric influence of the methyl group could allow for the fine-tuning of the electronic properties of the resulting OPEs.
The general structure of OPEs and the potential influence of substituents on their conformation are depicted below.
| Parameter | Influence on OPE Properties |
| Molecular Length | Conductance generally decreases with increasing length. |
| Backbone Planarity | Enhanced planarity leads to higher conductivity. |
| Substituents | Electron-donating groups can increase conductivity, while steric hindrance from bulky groups can decrease it by disrupting planarity. nih.gov |
Exploration of Liquid-Crystalline Materials
Phenylacetylene derivatives are known to form the basis of high-birefringence liquid crystals, which are crucial for applications in optical and microwave devices. bohrium.com Research has shown that the introduction of lateral substituents, such as methyl groups, to the phenyl rings can be a profitable strategy for creating liquid crystals with wide and low-temperature nematic phases. bohrium.com The specific positioning of the methyl group on the central ring of a three-ring phenylacetylene system has been found to be particularly effective in improving the nematic temperature range and lowering viscosity. bohrium.com
Given this, this compound, with its lateral methyl group, represents a promising building block for novel liquid-crystalline materials. While the methoxy group would also influence the mesomorphic properties, the strategic placement of the methyl group could be leveraged to design materials with optimized liquid-crystalline behavior. Polymers derived from substituted acetylenes have also been shown to exhibit liquid-crystalline properties. acs.org
The table below summarizes the effect of substituents on the properties of phenylacetylene-based liquid crystals.
| Substituent | Effect on Nematic Phase |
| Branched Alkoxy Chains | Shift to lower temperatures. bohrium.com |
| Fluorine | Shift to lower temperatures. bohrium.com |
| Lateral Methyl Groups | Can lead to wider and lower temperature nematic phases. bohrium.com |
Formation of Supramolecular Architectures
The ethynyl group of this compound is a key functional group for the construction of supramolecular assemblies through various non-covalent interactions, such as hydrogen bonding and metal coordination. Oligo(phenylene ethynylene)s, for instance, can self-assemble into well-defined nanostructures. mdpi.comacs.org The methoxy and methyl groups of this compound would play a significant role in directing the self-assembly process. The methoxy group can participate in hydrogen bonding, while the methyl group can influence the packing and solubility of the resulting supramolecular structures. The ability to control the arrangement of these molecules is fundamental to the development of functional materials with tailored properties. mdpi.com Light has also been explored as a stimulus to control the interfacial interactions of supramolecular assemblies. rsc.org
Luminescent Materials Based on Ethynyl-Extended Systems
Oligo(phenylene ethynylene)s and related conjugated systems are known for their strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. unm.edursc.org The photophysical properties, including the absorption and emission wavelengths and quantum yields, are highly dependent on the substitution pattern of the aromatic rings. unm.edu The introduction of electron-donating groups like the methoxy group in this compound is expected to cause a red-shift in the absorption and emission spectra, meaning it would absorb and emit light at longer wavelengths. nih.gov
Furthermore, the aggregation of such molecules can lead to phenomena like aggregation-induced emission (AIE) or aggregation-caused quenching. The steric hindrance provided by the ortho-methyl group in this compound could play a crucial role in controlling the intermolecular interactions in the solid state, potentially leading to materials with high solid-state luminescence efficiency. mdpi.com Disubstituted polyacetylene derivatives have been shown to exhibit blue and green photoluminescence. acs.org
The influence of substituents on the photophysical properties of OPEs is summarized in the table below.
| Substituent Type | Expected Effect on Photophysical Properties |
| Electron-Donating Groups (e.g., Methoxy) | Red-shift in absorption and emission spectra. nih.gov |
| Electron-Withdrawing Groups | Blue-shift in absorption and emission spectra. nih.gov |
| Bulky Groups (e.g., Methyl) | Can prevent quenching in the solid state by inhibiting π-π stacking. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
The efficient and selective synthesis of 1-Ethynyl-3-methoxy-2-methylbenzene is a prerequisite for unlocking its full potential. While classical methods like the Sonogashira coupling of a corresponding aryl halide with a terminal alkyne are conceivable, future research should focus on more advanced and sustainable strategies that can overcome the challenges posed by the sterically hindered nature of the substrate.
Emerging techniques such as C-H activation, decarboxylative alkynylation, and flow chemistry present exciting avenues for exploration. nih.gov C-H activation, for instance, would allow for the direct ethynylation of the C-H bond on the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. nih.gov Decarboxylative alkynylation, on the other hand, could utilize a corresponding carboxylic acid derivative as a readily available precursor. researchgate.netbeilstein-journals.org
Flow chemistry offers the potential for improved reaction control, scalability, and safety, particularly for reactions that are exothermic or involve hazardous reagents. rsc.org The development of continuous flow processes for the synthesis of this compound could significantly enhance its accessibility for further research and application. rsc.orgnih.gov
A comparative overview of potential novel synthetic methodologies is presented in Table 1.
| Methodology | Potential Advantages | Key Research Questions |
| C-H Activation | Atom economy, reduced waste, direct functionalization. nih.gov | Identification of suitable catalysts and directing groups for regioselective ethynylation. |
| Decarboxylative Alkynylation | Use of readily available carboxylic acid precursors. researchgate.netbeilstein-journals.org | Optimization of reaction conditions to achieve high yields and functional group tolerance. researchgate.netbeilstein-journals.orgacs.org |
| Flow Chemistry | Enhanced safety, scalability, and process control. rsc.orgnih.gov | Development of robust and efficient continuous flow reactors for the synthesis. rsc.org |
Discovery of Undiscovered Reactivity and Transformative Pathways
The ethynyl (B1212043) group in this compound is a versatile functional handle that can participate in a wide array of chemical transformations. The electronic and steric environment created by the methoxy (B1213986) and methyl substituents is expected to modulate its reactivity in unique ways, opening doors to novel reaction pathways.
Future research should systematically investigate the participation of this alkyne in various cycloaddition reactions. For instance, [2+2], [3+2], and [4+2] cycloadditions could lead to the formation of complex polycyclic structures that are difficult to access through other means. researchgate.netrsc.org The electron-donating nature of the methoxy group is likely to influence the regioselectivity and stereoselectivity of these reactions. researchgate.netnih.gov
Furthermore, the application of transition metal catalysis, particularly with gold, palladium, and rhodium, holds immense promise. acs.orgacs.orgresearchgate.net Gold catalysts, for example, are known to activate alkynes towards nucleophilic attack, enabling a variety of intramolecular cyclization and intermolecular addition reactions. acs.orgacs.org The ortho-disposed methyl and methoxy groups could participate in or direct these transformations, leading to the discovery of novel cascade reactions and molecular rearrangements.
Key areas for reactivity exploration are summarized in Table 2.
| Reaction Type | Potential Products | Key Research Questions |
| Cycloaddition Reactions | Complex polycyclic and heterocyclic scaffolds. researchgate.netrsc.org | Investigation of regioselectivity and stereoselectivity in [n+2] cycloadditions. |
| Metal-Catalyzed Transformations | Functionalized heterocycles, arylated compounds. acs.orgresearchgate.net | Exploration of gold, palladium, and rhodium catalysis for novel cyclization and cross-coupling reactions. acs.orgacs.orgresearchgate.net |
| Intramolecular Reactions | Fused ring systems. | Design of substrates where the ortho substituents can participate in intramolecular transformations. |
Integration into Advanced Functional Materials Beyond Current Scope
The unique electronic and structural features of this compound make it an attractive building block for the construction of advanced functional materials. The rigid ethynyl moiety can be incorporated into polymer backbones to create conjugated polymers with interesting optoelectronic properties. beilstein-journals.orgrsc.org
Future research could focus on the polymerization of this compound and its derivatives to generate novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy and methyl substituents can be used to tune the solubility, processability, and solid-state packing of the resulting polymers, thereby influencing their material properties. frontiersin.org
Moreover, the terminal alkyne can serve as a versatile anchor point for the development of molecular probes and sensors. By attaching a fluorophore or a recognition motif to the ethynyl group, it may be possible to create chemosensors for the detection of specific analytes. The steric and electronic environment around the alkyne could be engineered to achieve high selectivity and sensitivity.
Potential applications in advanced functional materials are outlined in Table 3.
| Material Class | Potential Applications | Key Research Questions |
| Conjugated Polymers | Organic electronics (OLEDs, OPVs), sensors. beilstein-journals.orgrsc.org | Control of polymer properties through substituent modification and polymerization conditions. frontiersin.org |
| Molecular Probes | Chemosensors, bioimaging agents. | Design and synthesis of probes with high selectivity and sensitivity for target analytes. |
| Functional Networks | Porous materials, catalysts. | Utilization of the alkyne for the construction of 2D and 3D network structures. |
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental studies can significantly accelerate the exploration of this compound. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to elucidate the mechanisms of its reactions. rsc.orgresearchgate.netnih.gov
Future research should leverage a synergistic approach where computational modeling guides experimental design. For example, DFT calculations can be used to screen potential catalysts for novel synthetic methodologies or to predict the regioselectivity of cycloaddition reactions. researchgate.netrsc.org The theoretical predictions can then be validated and refined through targeted experiments.
This integrated approach can also be applied to the design of advanced functional materials. Computational screening of the electronic properties of polymers derived from this compound can help identify promising candidates for specific applications in organic electronics. frontiersin.org The synergy between theory and experiment will be crucial for the rational design and development of new materials with tailored properties.
A summary of synergistic computational and experimental approaches is provided in Table 4.
| Research Area | Computational Task | Experimental Task |
| Synthetic Methodology | Catalyst screening, reaction mechanism elucidation. researchgate.netrsc.org | Optimization of reaction conditions, synthesis of target compounds. |
| Reactivity Exploration | Prediction of reaction pathways and selectivity. researchgate.netrsc.org | Experimental validation of predicted reactivity, isolation and characterization of new products. |
| Materials Design | Prediction of electronic and material properties. nih.govfrontiersin.org | Synthesis and characterization of new materials, device fabrication and testing. |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, catalysis, and materials science.
Q & A
Q. What are the recommended synthetic routes for 1-Ethynyl-3-methoxy-2-methylbenzene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves Sonogashira coupling or electrochemical methods. For example, electrochemical protocols (e.g., using palladium catalysts and controlled potentials) can optimize yield by adjusting parameters like solvent polarity (e.g., acetonitrile vs. DMF), temperature (20–60°C), and molar ratios of precursors. Reaction monitoring via TLC or GC-MS ensures intermediate stability. Optimization may employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading and reaction time) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR : Compare H and C spectra with computed chemical shifts (DFT/B3LYP/6-311++G(d,p)) to confirm substituent positions .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., M at m/z 160) and fragmentation patterns (e.g., loss of methoxy group at m/z 130) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C≡C bond length ~1.20 Å) .
Q. Table 1: Expected Spectroscopic Signatures
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 2.3 ppm (CH), δ 3.8 ppm (OCH) | |
| MS | M m/z 160, [M–OCH] m/z 130 | |
| X-ray | C≡C: 1.20 Å; Dihedral angle: 15°–20° |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) due to unknown toxicity (toxicological data incomplete) .
- Store under inert gas (argon) to prevent alkyne polymerization.
- Conduct waste disposal per institutional guidelines for halogenated aromatics .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Workflow : Optimize geometry at B3LYP/6-311G**, calculate frontier orbitals (HOMO/LUMO), and simulate reaction pathways (e.g., cycloadditions). Compare activation energies for mechanistic insights .
- Software : Gaussian 16 or ORCA for energy calculations; VMD for visualizing transition states.
- Validation : Cross-check computed IR frequencies with experimental data (e.g., C≡C stretch ~2100 cm) .
Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?
Methodological Answer:
Q. How can the electronic properties of this compound guide its application in drug discovery?
Methodological Answer:
- Pharmacophore Modeling : Map electron-rich regions (methoxy, ethynyl) for target binding (e.g., kinase inhibitors).
- SAR Studies : Modify substituents (e.g., replacing methoxy with hydroxy) and assay bioactivity (IC) .
- ADMET Prediction : Use QSAR models to estimate solubility (LogP) and metabolic stability .
Q. What advanced techniques characterize intermolecular interactions of this compound in supramolecular assemblies?
Methodological Answer:
- Single-Crystal XRD : Analyze π-π stacking distances (~3.5 Å) and hydrogen-bonding networks .
- DSC/TGA : Measure thermal stability (decomposition >200°C) and phase transitions.
- STM/AFM : Image surface self-assembly on conductive substrates (e.g., Au(111)) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental vibrational spectra?
Methodological Answer:
- Root Cause : Basis set limitations (e.g., 6-31G* vs. def2-TZVP) or anharmonic effects.
- Resolution : Apply scaling factors (0.96–0.98) to computed frequencies or use post-Hartree-Fock methods (MP2) .
- Case Study : A 15 cm shift in C≡C stretch may arise from solvent interactions not modeled in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
